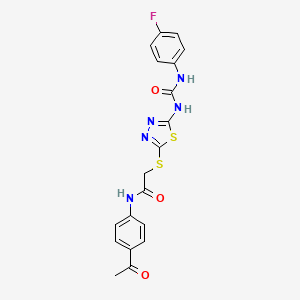

N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O3S2/c1-11(26)12-2-6-14(7-3-12)21-16(27)10-29-19-25-24-18(30-19)23-17(28)22-15-8-4-13(20)5-9-15/h2-9H,10H2,1H3,(H,21,27)(H2,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNQPHWPIXVAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 886936-11-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a complex structure that includes a thiadiazole moiety known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The presence of functional groups such as the acetyl and ureido groups contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 886936-11-4 |

| Molecular Formula | C₁₉H₁₆FN₅O₃S₂ |

| Molecular Weight | 445.5 g/mol |

Antitumor Activity

Research has indicated that derivatives of thiadiazole, including those similar to N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit significant antitumor properties. A study evaluated various 1,3,4-thiadiazole derivatives for their cytotoxic effects on human cancer cell lines, including K562 chronic myelogenous leukemia cells. Compounds with similar structural motifs showed IC50 values indicating potent inhibition of the Bcr-Abl tyrosine kinase, which is crucial in the proliferation of these cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. In particular, compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal efficacy against Candida albicans and Aspergillus niger. The introduction of halogen atoms in these compounds often enhances their antibacterial properties .

The biological activity of N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is hypothesized to involve several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

- Antibacterial Mechanism : The presence of electron-withdrawing groups enhances the interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

- Antitumor Efficacy : A study highlighted that certain thiadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against a panel of pathogens. The results indicated that some compounds had MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial activity. Thiadiazoles have been studied for their effectiveness against various bacterial strains and fungi. The presence of the fluorophenyl group in this compound may enhance its activity by improving lipophilicity and cellular uptake.

Anticancer Activity

N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise in anticancer research. Studies suggest that similar compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated effectiveness against breast cancer cell lines (e.g., MCF7), indicating potential for further development as anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological significance of thiadiazole derivatives:

- A study published in Drug Design, Development and Therapy highlighted the synthesis and evaluation of various thiadiazole derivatives against human cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the thiadiazole structure can enhance anticancer properties .

- Another investigation into similar compounds demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of these chemical classes .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide with high purity and yield?

- Methodology :

- Step 1 : React 5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol with N-(4-acetylphenyl)-2-chloroacetamide in acetone under reflux (6–8 hours) using K₂CO₃ as a base to form the thioether linkage .

- Step 2 : Purify the crude product via recrystallization from ethanol, ensuring removal of unreacted intermediates .

- Key Parameters : Monitor reaction progress using TLC, optimize solvent polarity (e.g., acetone vs. DMSO), and adjust stoichiometry to minimize by-products like disulfides .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the acetylphenyl group (δ ~2.5 ppm for CH₃, δ ~7.8–8.2 ppm for aromatic protons) and ureido-thiadiazole moiety (δ ~10–12 ppm for NH protons) .

- X-ray Crystallography : Resolve the crystal structure (monoclinic P2₁/c space group, a = 9.506 Å, b = 11.215 Å) to confirm bond lengths, dihedral angles (e.g., 86.82° between thiadiazole and fluorophenyl rings), and hydrogen-bonding networks .

- Mass Spectrometry : Validate the molecular ion peak (e.g., calculated vs. observed m/z for C₁₉H₁₆FN₅O₂S₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substitution Patterns : Compare analogs with modified substituents (e.g., 4-methoxy, 4-chloro, or 4-methyl groups on the phenyl ring) to evaluate effects on target binding (e.g., VEGFR-2 inhibition) .

- Bioactivity Assays : Test antiproliferative activity against cancer cell lines (e.g., IC₅₀ values) and correlate with electronic (Hammett σ) or steric parameters of substituents .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase active sites (e.g., BRAF V600E mutation) and prioritize synthetic targets .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antiproliferative vs. antiviral effects)?

- Methodology :

- Dose-Response Profiling : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to establish dose-dependent effects and rule out assay-specific artifacts .

- Off-Target Screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify secondary targets that may explain divergent bioactivities .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. ATP-luminescence) to isolate methodological variables .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodology :

- ADME Prediction : Use SwissADME to estimate LogP (~2.8), solubility (moderate), and CYP450 interactions, guiding lead optimization .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiadiazole ring) .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., VEGFR-2) over 100 ns trajectories to prioritize stable analogs for synthesis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for thiadiazole derivatives .

- Waste Disposal : Collect organic waste separately and treat with activated carbon before incineration to minimize environmental release .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile by-products (e.g., acetic acid during synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.